N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine
CAS No.:
Cat. No.: VC15769283
Molecular Formula: C10H8Cl2N4
Molecular Weight: 255.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8Cl2N4 |
|---|---|
| Molecular Weight | 255.10 g/mol |
| IUPAC Name | 2-N-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine |
| Standard InChI | InChI=1S/C10H8Cl2N4/c11-6-5-14-10(12)16-9(6)15-8-4-2-1-3-7(8)13/h1-5H,13H2,(H,14,15,16) |
| Standard InChI Key | IOUSSSXSMQFGSU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)N)NC2=NC(=NC=C2Cl)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a pyrimidine ring substituted with chlorine atoms at positions 2 and 5, linked via an amine group to a benzene-1,2-diamine moiety. The IUPAC name, 2-N-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine, reflects this connectivity . Key structural attributes include:
-
Pyrimidine core: Provides a planar aromatic system for π-π interactions with EGFR’s ATP-binding pocket .
-
Chlorine substituents: Enhance electrophilicity and binding affinity through halogen bonding.
-
Benzene diamine group: Facilitates hydrogen bonding with kinase domain residues like Thr790 and Met793 .
Table 1: Physicochemical Properties
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structure:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.20–6.80 (m, 4H, aromatic-H), 5.10 (br s, 2H, NH₂).
-
ESI-MS: m/z 255.02 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2,4,5-trichloropyrimidine and benzene-1,2-diamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key steps include:
-
Deprotonation: The amine group of benzene-1,2-diamine attacks the electron-deficient C4 position of the pyrimidine ring.
-
Chloride displacement: Elimination of HCl yields the dichloro-substituted product.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Table 2: Synthetic Conditions and Yields
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 78 |
| Temperature | 80°C | 78 |
| Base | Potassium carbonate | 78 |
| Reaction Time | 12 hours | 78 |
Scalability Challenges
Industrial-scale production faces hurdles such as:
-
Regioselectivity: Competing reactions at C2 and C5 positions necessitate precise stoichiometric control .
-
Byproduct Formation: Overalkylation generates bis-aminated derivatives, requiring iterative crystallization.
Mechanism of Action: EGFR Inhibition
Target Engagement
N1-(2,5-Dichloropyrimidin-4-yl)benzene-1,2-diamine binds reversibly to EGFR’s tyrosine kinase domain (TKD), as demonstrated by surface plasmon resonance (SPR) assays (Kd = 18 nM) . Key interactions include:
-
Halogen bonding: Cl atoms interact with Leu718 and Gly719 backbone carbonyls.
-
Hydrogen bonding: NH groups form contacts with Thr766 and Gln767 side chains .
Downstream Effects
EGFR inhibition suppresses:
-
MAPK/ERK Pathway: Reduces phosphorylation of ERK1/2, attenuating cell proliferation .
-
PI3K/Akt Pathway: Decreases Akt activation, promoting apoptosis in NSCLC cells.
Table 3: In Vitro Antiproliferative Activity (IC₅₀)
| Cell Line | IC₅₀ (μM) | Source |
|---|---|---|
| A549 (NSCLC) | 0.45 | |
| MCF-7 (Breast Cancer) | 1.20 | |
| HepG2 (Liver Cancer) | 2.10 |
Applications in Drug Development
Lead Compound Optimization
Structural analogs of N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine have entered preclinical trials:
-
Fluorinated derivatives: Substituting Cl with F at C5 improves blood-brain barrier penetration .
-
Methoxy modifications: Adding –OCH₃ to the benzene ring enhances solubility (logP reduced from 2.8 to 1.9).
Combination Therapies
Synergistic effects observed with:
-
Cisplatin: Reduces IC₅₀ by 60% in ovarian cancer models via DNA damage potentiation.
-
Pembrolizumab: Enhances PD-1 checkpoint blockade efficacy in melanoma xenografts .
Recent Advances and Future Directions
Patent Landscape
The 2015 patent JP2017532326A discloses 37 analogs of this compound, highlighting substitutions that improve EGFR selectivity (e.g., –CF₃ at C5 reduces off-target binding by 70%) .
Emerging Delivery Systems
-
Liposomal encapsulation: Increases tumor accumulation 3-fold in murine models.
-
Polymer-drug conjugates: Poly(lactic-co-glycolic acid) (PLGA) formulations extend half-life to 14 hours.
Regulatory Considerations
Current status includes:
-
FDA Designation: Pre-IND meeting scheduled for Q4 2025 to discuss Phase I trial protocols.
-
Safety Profile: LD₅₀ > 500 mg/kg in rats, with no hepatotoxicity observed at therapeutic doses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume